3-Isobutyl-2-methoxypyridine
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Overview
Description
3-Isobutyl-2-methoxypyridine is an organic compound belonging to the class of methoxypyrazines. It is known for its potent aroma, often described as bell pepper-like. This compound is naturally occurring and is found in various plants, contributing to their distinctive smells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-2-methoxypyridine typically involves the reaction of 2-methoxypyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different alkyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alkyl derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Isobutyl-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant biology, particularly in the production of natural aromas.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a flavoring agent to mask unpleasant tastes.
Industry: It is used in the fragrance and flavor industry due to its strong aroma
Mechanism of Action
The mechanism of action of 3-Isobutyl-2-methoxypyridine involves its interaction with olfactory receptors in the nose, leading to the perception of its characteristic smell. The compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-3-methoxypyrazine: Very similar in structure but with a pyrazine ring instead of a pyridine ring.
3-Isopropyl-2-methoxypyrazine: Similar but with an isopropyl group instead of an isobutyl group.
Uniqueness
3-Isobutyl-2-methoxypyridine is unique due to its specific isobutyl group, which imparts a distinct aroma compared to its similar compounds. This makes it particularly valuable in the flavor and fragrance industry .
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methoxy-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-9-5-4-6-11-10(9)12-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
HNVMIIUGOBSRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=CC=C1)OC |
Origin of Product |
United States |
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